

Technical Guide: 2,3-Dioxoindoline-7-carboxylic Acid[1][2]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,3-Dioxoindoline-7-carboxylic acid
CAS No.:	25128-35-2
Cat. No.:	B1303470

Get Quote

Part 1: Structural Logic & Chemical Identity

2,3-Dioxoindoline-7-carboxylic acid (CAS: 25128-35-2) is a substituted isatin derivative characterized by a carboxylic acid moiety at the C7 position.[1][2] This specific substitution pattern imparts unique electronic and steric properties compared to the parent isatin scaffold.

Structural Analysis

The molecule consists of a fused benzene and pyrrole-2,3-dione ring system.[1]

- **Electronic Effects:** The C7-carboxylic acid is an electron-withdrawing group (EWG) positioned ortho to the indole nitrogen (N1).[1] This reduces the basicity of the N1-H and increases the acidity of the N1 proton ($pK_a < 10$), facilitating N-alkylation reactions under milder conditions than unsubstituted isatin.[1]
- **Hydrogen Bonding:** The C7-COOH group can form an intramolecular hydrogen bond with the N1-H or the C2-carbonyl oxygen, locking the conformation.[1] In biological systems, this

group serves as a critical anchor point, often mimicking the phosphate or carboxylate groups of endogenous ligands (e.g., in kinase ATP-binding pockets).

- Tautomerism: Like the parent isatin, 7-carboxyisatin exhibits lactam-lactim tautomerism, though the lactam (dioxo) form predominates in the solid state and in most solvents.[1]

Physicochemical Properties

Property	Value / Description
Molecular Formula	C ₉ H ₅ NO ₄
Molecular Weight	191.14 g/mol
Appearance	Orange to brownish solid
Melting Point	> 250 °C (dec.)[1]
Solubility	Low in water/acid; Soluble in DMSO, DMF, aqueous base (as carboxylate)
pKa (calc)	~2.5 (COOH), ~9.5 (N-H)

Part 2: Synthesis Protocol (Sandmeyer Isonitrosoacetanilide Route)

The most robust route to 7-carboxyisatin is the Sandmeyer isonitrosoacetanilide synthesis.[1] This method constructs the pyrrole ring onto an existing benzene scaffold.

Retrosynthetic Analysis

The synthesis begins with anthranilic acid (2-aminobenzoic acid).[1] The key challenge is the cyclization step: the carboxylic acid group at the ortho position (relative to the amine) directs the cyclization to the other ortho position (C6 of the original ring), which becomes C7 in the isatin numbering.

Note on Regiochemistry:

- Starting Material: 2-Aminobenzoic acid.[1]

- Cyclization Site: The unsubstituted carbon ortho to the amino group.
- Result: The original C1-NH₂ becomes N1.[1] The original C2-COOH becomes C7-COOH.[1]

Experimental Protocol

Safety Warning: This protocol involves chloral hydrate (sedative/hypnotic), hydroxylamine (toxic), and concentrated sulfuric acid (corrosive). Perform all steps in a fume hood.

Step 1: Formation of Isonitrosoacetanilide Intermediate

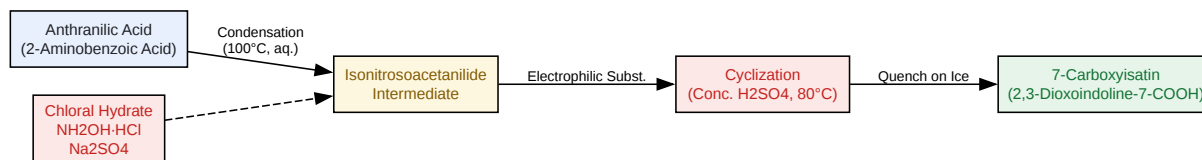
- Reagents:
 - Chloral hydrate (0.11 mol)[1]
 - Sodium sulfate (decahydrate, 1.2 mol) – Role: Increases ionic strength to salt out the product.
 - Anthranilic acid (0.10 mol)[1]
 - Hydroxylamine hydrochloride (0.33 mol)[1]
 - Water (500 mL)
 - Conc. HCl (to dissolve amine if necessary, though anthranilic acid is soluble in base/warm water).
- Procedure:
 - Dissolve chloral hydrate and sodium sulfate in water (300 mL) in a round-bottom flask.
 - In a separate beaker, suspend anthranilic acid in water (100 mL). Add dilute HCl until dissolved (or use as a fine suspension).
 - Add the hydroxylamine HCl solution (in 100 mL water) to the chloral hydrate mixture.
 - Add the anthranilic acid solution to the main flask.
 - Reaction: Heat the mixture to a vigorous boil (100 °C) for 2–5 minutes.

- Observation: A precipitate (the oximino-amide) typically forms rapidly.[1]
- Workup: Cool the reaction mixture in an ice bath. Filter the precipitate, wash with cold water to remove salts, and dry thoroughly.
- Checkpoint: The intermediate is 2-(2-carboxy-phenylamino)-2-hydroxyimino-acetamide.[1]

Step 2: Acid-Catalyzed Cyclization

- Reagents:
 - Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MSA).[1] Note: MSA is often preferred for electron-deficient substrates to improve yield and reduce charring.[1]
 - Dry Intermediate from Step 1.[1]
- Procedure:
 - Preheat the acid (approx. 4-5 mL per gram of intermediate) to 50 °C.
 - Add the dry intermediate in small portions with vigorous stirring. Critical: Maintain temperature between 60–75 °C. Exotherms can cause charring.[1]
 - After addition, heat the mixture to 80 °C for 15–30 minutes to complete ring closure.
 - Quench: Cool to room temperature and pour the dark solution slowly onto crushed ice (10x volume).
 - Isolation: The 7-carboxyisatin will precipitate as an orange/brown solid.[1] Filter, wash with water until filtrate is neutral, and dry.
 - Purification: Recrystallization from acetic acid or ethanol/water.

Synthesis Workflow Visualization



[Click to download full resolution via product page](#)

Figure 1: Step-wise workflow for the Sandmeyer synthesis of 7-carboxyisatin.

Part 3: Reactivity & Functionalization[1]

The 7-carboxyisatin scaffold offers three distinct vectors for chemical modification, enabling the construction of diverse libraries for drug discovery.

C3-Carbonyl Reactivity (Schiff Base Formation)

The C3 carbonyl is highly electrophilic.[1] It readily condenses with hydrazines, amines, and semicarbazides to form Schiff bases (imines).

- Application: Synthesis of thiosemicarbazones (often antiviral/anticancer).[1]
- Protocol Insight: The reaction is acid-catalyzed (acetic acid).[1] The 7-COOH group may catalyze this internally or require protection (esterification) if solubility is an issue.[1]

N1-Alkylation

Despite the steric bulk of the C7-COOH, the N1 position can be alkylated.[1]

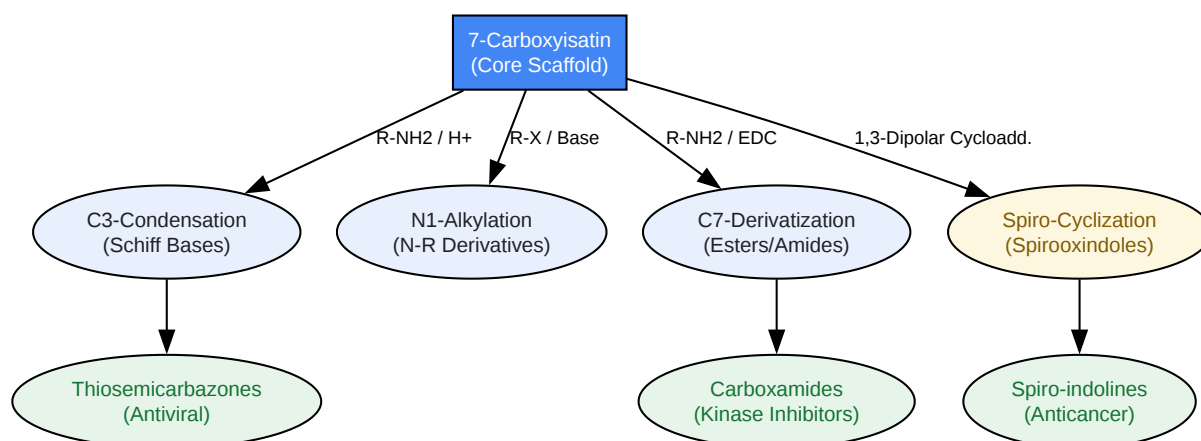
- Conditions: K_2CO_3 /DMF or NaH/THF with alkyl halides.[1]
- Effect: N-alkylation prevents tautomerization and increases lipophilicity, improving cell permeability.[1]

C7-Carboxyl Derivatization

The carboxylic acid can be converted into esters, amides, or reduced to an alcohol.

- Decarboxylation: Heating above 250°C or using copper catalysis can remove the carboxyl group, yielding isatin (useful for proving structure).
- Amide Coupling: Standard coupling reagents (EDC/HOBt) can attach amines, creating extended scaffolds for probing enzyme binding pockets.

Reactivity Map[1]



[Click to download full resolution via product page](#)

Figure 2: Divergent synthetic pathways from the 7-carboxyisatin core.

Part 4: Medicinal Chemistry Applications[3][4][5]

Bioisosterism & Kinase Inhibition

The 7-carboxylic acid moiety is a critical bioisostere for phosphate or sulfonamide groups.[1] In kinase inhibitors, the isatin core mimics the adenine ring of ATP, while the C7-COOH can form salt bridges with conserved lysine or arginine residues in the ATP-binding pocket.[1]

- Example: Derivatives of 7-carboxyisatin have been explored as inhibitors of CDK2 (Cyclin-dependent kinase 2) and Caspases.[1]

Antibacterial Agents

Substituted isatins, including 7-substituted variants, show efficacy against Gram-positive bacteria.[1] The 7-COOH group improves water solubility, a common limitation of lipophilic isatin antifungals/antibiotics.

NMDA Receptor Antagonists

Isatin derivatives are known antagonists of the glycine binding site of the NMDA receptor. The 7-substitution pattern (often 7-Cl or 7-COOH) modulates the affinity and selectivity for the receptor subtypes (GluN2A vs GluN2B).[1]

Part 5: References

- Sandmeyer, T. (1919). "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen." *Helvetica Chimica Acta*, 2(1), 234–242. [Link\[1\]](#)
- Silva, B. V., et al. (2001). "The Sandmeyer reaction: A versatile tool for the synthesis of isatins." *Journal of the Brazilian Chemical Society*, 12(3), 273-324. [Link](#)
- Vine, K. L., et al. (2009). "Cytotoxic and anticancer activities of isatin and its derivatives: A comprehensive review." *Anti-Cancer Agents in Medicinal Chemistry*, 9(4), 397-414. [Link](#)
- Sumpter, W. C. (1944). "The Chemistry of Isatin." *Chemical Reviews*, 34(3), 393–434. [Link\[1\]](#)
- BenchChem. (2025).[1] "The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide." BenchChem Technical Resources. [Link\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. prepchem.com \[prepchem.com\]](http://prepchem.com)
- [2. 1H-Indole-7-carboxylic acid, 2,3-dihydro-2,3-dioxo- \[cymitquimica.com\]](http://cymitquimica.com)

- To cite this document: BenchChem. [Technical Guide: 2,3-Dioxoindoline-7-carboxylic Acid[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303470/docs#technical-guide-2-3-dioxoindoline-7-carboxylic-acid-1-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)